molecular formula C19H19ClN6O B2691232 (4-benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396880-17-3

(4-benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone

Número de catálogo B2691232
Número CAS: 1396880-17-3
Peso molecular: 382.85
Clave InChI: YXYYIPKICDBVQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4-benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone, also known as BCTM, is a synthetic compound that belongs to the piperazine family. It has gained significant attention due to its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibition

The compound, alongside a series of arylisoxazole‐phenylpiperazines, has been investigated for its potential as a selective acetylcholinesterase (AChE) inhibitor, demonstrating potent activity. This research is significant for developing treatments targeting neurological disorders such as Alzheimer's disease. Notably, certain derivatives within this series showed no inhibitory activity against butyrylcholinesterase (BChE), indicating their specificity for AChE. Kinetic and docking studies suggest these compounds interact with both the catalytic and peripheral anionic sites of AChE and BChE. One compound, in particular, exhibited additional BACE1 inhibitory activity, with potential implications for Alzheimer's disease treatment (Saeedi et al., 2019).

Antimicrobial Activity

New derivatives have been synthesized and evaluated for their antimicrobial efficacy. The in vitro studies against various bacterial and fungal strains indicate variable and modest activity, highlighting the potential use of these compounds in developing new antimicrobial agents. The structural confirmation of these compounds was achieved through elemental analysis and spectral studies, providing a foundation for further investigation into their therapeutic applications (Patel, Agravat, & Shaikh, 2011).

Central Nervous System Receptor Affinity

Another avenue of research involves the synthesis of novel EPC (expected pharmacological concentration) compounds derived from (S)-serine, leading to the discovery of molecules with promising interactions with central nervous system receptors. This includes potential therapeutic applications for compounds demonstrating affinity for sigma 1-receptors, highlighting the broad scope of neurological targets these compounds could address (Beduerftig, Weigl, & Wünsch, 2001).

Neuroprotective Properties

Research into the neuroprotective capabilities of certain compounds within this chemical class has been explored, particularly concerning their efficacy in protecting against Aβ-induced neurotoxicity in cellular models. This line of investigation is crucial for developing potential treatments for neurodegenerative conditions such as Alzheimer's disease, where Aβ plaques play a significant pathological role (Saeedi et al., 2019).

Antifungal Activity

The synthesis of novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives has been carried out, revealing significant antifungal activity. This suggests the potential for these compounds in treating fungal infections, with specific derivatives showing promising efficacy (Lv et al., 2013).

Propiedades

IUPAC Name

(4-benzylpiperazin-1-yl)-[2-(4-chlorophenyl)tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O/c20-16-6-8-17(9-7-16)26-22-18(21-23-26)19(27)25-12-10-24(11-13-25)14-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYYIPKICDBVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.